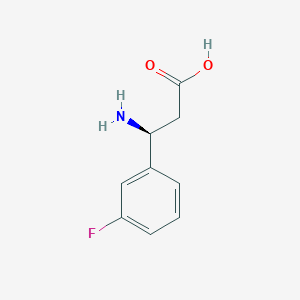

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJUJNKZBHINS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353313 | |

| Record name | (3S)-3-Amino-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723284-79-5 | |

| Record name | (βS)-β-Amino-3-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723284-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-3-fluoro-, (βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic, chiral, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorine-substituted phenyl ring, imparts unique physicochemical and biological properties, making it a valuable building block for novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known biological activities, with a focus on its potential applications in neuroscience research.

Chemical Structure and Properties

This compound is a derivative of β-alanine, where a hydrogen atom at the β-position is substituted with a 3-fluorophenyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| IUPAC Name | (3S)-3-amino-3-(3-fluorophenyl)propanoic acid |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| CAS Number | 791778-00-2 (for S-isomer) |

| Appearance | White to off-white powder |

| SMILES | N--INVALID-LINK--c1cccc(F)c1 |

| Melting Point | Not reported |

| Solubility | Soluble in water and polar organic solvents |

Synthesis

General Asymmetric Synthetic Approaches:

-

Chiral Auxiliary-Mediated Synthesis: This approach involves the use of a chiral auxiliary to control the stereochemistry of the newly formed chiral center. The auxiliary is later removed to yield the desired enantiomer.

-

Catalytic Asymmetric Synthesis: This method employs a chiral catalyst, often a metal complex with a chiral ligand, to induce enantioselectivity in the reaction. Common reactions include asymmetric hydrogenation of enamines or asymmetric conjugate addition of an amine to an α,β-unsaturated ester.[2]

-

Enzymatic Resolution: Racemic mixtures of the β-amino acid or its precursor can be resolved using specific enzymes that selectively act on one enantiomer, allowing for the separation of the desired (S)-isomer.

Illustrative Synthetic Workflow (Hypothetical):

A potential synthetic route could involve the asymmetric reduction of a β-keto ester precursor, followed by amination and hydrolysis.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Potential Applications

This compound is primarily investigated for its potential to modulate neuronal activity, making it a compound of interest for the treatment of neurological disorders.[3] The introduction of a fluorine atom can enhance metabolic stability and alter the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

Potential Mechanisms of Action:

-

GABAergic System Modulation: As a β-amino acid, it is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is hypothesized that it may act as a GABA analogue, potentially interacting with GABA receptors or transporters.[5] The fluorinated phenyl group may influence its binding affinity and selectivity for different GABA receptor subtypes. Research on fluorinated compounds has shown their potential to modulate GABA(A) receptor function.[6]

-

Glutamatergic System Modulation: Some fluorinated amino acid derivatives have been shown to affect excitatory glutamatergic synaptic transmission.[7] It is plausible that this compound could modulate glutamate receptors, such as NMDA or AMPA receptors, which are implicated in excitotoxicity and neuronal damage.

Table 2: Potential Biological Activities and Therapeutic Targets

| Biological Target/System | Potential Effect | Therapeutic Relevance |

| GABA Receptors/Transporters | Agonist, antagonist, or modulator of GABAergic signaling. | Epilepsy, anxiety disorders, spasticity. |

| Glutamate Receptors | Modulation of excitatory neurotransmission, potentially neuroprotective by reducing excitotoxicity.[7][8] | Stroke, traumatic brain injury, neurodegenerative diseases. |

| Other CNS Targets | Due to its structural similarity to neurotransmitters, it may interact with other neuronal receptors or enzymes. | To be determined through further research. |

Experimental Data:

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki, EC50 values) for the biological activity of this compound. Further experimental studies are required to elucidate its precise mechanism of action and pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound would be similar to those used for other neuroactive compounds.

Example Experimental Workflow for In Vitro Evaluation:

Caption: A generalized workflow for the in vitro pharmacological characterization.

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound to specific receptor subtypes (e.g., GABA-A, GABA-B, NMDA, AMPA receptors).

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a known radiolabeled ligand for the receptor.

-

Add varying concentrations of this compound.

-

Measure the displacement of the radioligand by the test compound using a scintillation counter.

-

Calculate the Ki value from the competition binding curve.

-

2. Electrophysiological Assays:

-

Objective: To determine the functional effect of the compound on ion channels gated by the target receptors.

-

Methodology (e.g., using Xenopus oocytes or cultured neurons):

-

Express the receptor of interest in the cells.

-

Use two-electrode voltage clamp or patch-clamp techniques to measure ion currents in response to the application of the natural ligand (e.g., GABA or glutamate).

-

Co-apply this compound with the natural ligand to determine if it potentiates or inhibits the current.

-

Apply the compound alone to test for direct agonist or antagonist activity.

-

Generate dose-response curves to determine EC50 or IC50 values.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel neurotherapeutics. Its unique chemical structure suggests potential interactions with key neurotransmitter systems in the brain. However, a significant gap exists in the publicly available data regarding its specific biological targets, potency, and efficacy. Future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a robust and scalable enantioselective synthesis protocol.

-

Comprehensive Pharmacological Profiling: Systematic screening against a panel of CNS targets to identify its primary mechanism of action.

-

In Vivo Efficacy Studies: Evaluation in animal models of neurological disorders such as epilepsy, anxiety, and neurodegeneration to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

The elucidation of these key aspects will be crucial in determining the future trajectory of this compound as a lead compound in drug discovery.

References

- 1. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

An In-depth Technical Guide to (S)-3-Amino-3-(3-fluorophenyl)propanoic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and visualization of its potential biological context.

Core Chemical and Physical Properties

This compound is a non-proteinogenic β-amino acid derivative. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.[1] It is particularly explored in the development of therapeutics for neurological disorders.[1]

Identifiers and General Properties

| Property | Data | Reference(s) |

| IUPAC Name | (3S)-3-Amino-3-(3-fluorophenyl)propanoic acid | [2] |

| Synonyms | (S)-3-Fluoro-β-phenylalanine, L-β-Phe(3-F)-OH | |

| CAS Number | 723284-79-5 | |

| Molecular Formula | C₉H₁₀FNO₂ | [2] |

| Molecular Weight | 183.18 g/mol | [2] |

| Appearance | White powder |

Physicochemical Data

| Property | Value | Notes | Reference(s) |

| Melting Point | 210-212 °C | For the racemic mixture, DL-3-Amino-3-(3-fluorophenyl)propanoic acid. | [3] |

| Boiling Point | 305.7 °C at 760 mmHg | For the racemic mixture. | [3] |

| pKa | 3.61 ± 0.10 | Predicted value for the carboxylic acid group of the racemic mixture. The amino group pKa is expected to be around 9-10. | |

| Solubility | Described as having "excellent solubility" | Fluorination is known to enhance solubility. Generally, β-amino acids are soluble in water and less soluble in organic solvents.[4] | [1] |

| Computed XLogP3 | -1.9 | For the racemic mixture, suggesting high hydrophilicity. | [2] |

| Optical Rotation [α]D²⁰ | -17 ± 2º (c=1 in 0.5 N NaOH) | Specific for the (S)-enantiomer. |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary or not publicly documented. This section outlines general methodologies applicable to the synthesis, purification, and analysis of chiral β-amino acids.

Synthesis: Asymmetric Synthesis of β-Amino Acids

The enantioselective synthesis of β-amino acids is a critical challenge in organic chemistry. Common strategies often begin with the synthesis of a racemic mixture, followed by chiral resolution.

General Workflow for Racemic Synthesis and Resolution:

A common method for preparing racemic β-amino acids involves the condensation of an aldehyde (3-fluorobenzaldehyde), malonic acid, and ammonium acetate in a solvent like ethanol under reflux.[5] The resulting racemic mixture can then be resolved.

Key Resolution Techniques:

-

Enzymatic Resolution: Utilizes enzymes, such as lipases or acylases, that selectively act on one enantiomer of a derivatized racemic mixture.[6][7] For example, an N-acetylated racemic β-amino acid can be subjected to an acylase that specifically hydrolyzes the acyl group from one enantiomer, allowing for separation.

-

Crystallization-Induced Dynamic Resolution: This technique involves the diastereomeric salt formation of the racemic amino acid with a chiral resolving agent (e.g., a chiral amine). One diastereomer preferentially crystallizes from the solution while the other remains in equilibrium in the solution and epimerizes, eventually leading to a high yield of the desired enantiomer.[8]

Purification

Purification of the final product is crucial to remove unreacted starting materials, the unwanted enantiomer, and other byproducts.

-

Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

-

Chromatography: Techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity separation, especially when separating compounds with similar physical properties.

Analysis and Characterization

The identity, purity, and stereochemistry of the final compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC, using a chiral stationary phase, is essential to determine the enantiomeric excess (e.e.) of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. ¹⁹F NMR is particularly useful for confirming the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Optical Rotation: A polarimeter is used to measure the specific rotation of the chiral molecule, which confirms the identity of the enantiomer (e.g., the negative rotation for the (S)-enantiomer).[9]

Biological Activity and Potential Signaling Pathways

This compound is primarily investigated for its potential role in neuroscience, acting as a structural mimic of the neurotransmitter γ-aminobutyric acid (GABA).[1] Its structure suggests it may act as a ligand for GABA receptors, particularly the GABA-B receptor.

GABA-B Receptor Signaling

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[10] It functions as an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.[11]

Mechanism of Action:

-

Ligand Binding: An agonist, such as GABA or a synthetic analog, binds to the extracellular "Venus flytrap" domain of the GABA-B1 subunit.[10][12]

-

Conformational Change: This binding event induces a conformational change that is transmitted to the GABA-B2 subunit.

-

G-Protein Activation: The GABA-B2 subunit then activates an associated inhibitory G-protein (Gαi/o).[10]

-

Downstream Effects: The activated G-protein dissociates into Gαi/o and Gβγ subunits, which mediate downstream inhibitory effects:

-

Gβγ Subunit: Inhibits presynaptic voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates postsynaptic G-protein-gated inwardly rectifying K⁺ (GIRK) channels (causing hyperpolarization).[11]

-

Gαi/o Subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for several research applications:

-

Pharmaceutical Development: It serves as a key building block for the synthesis of more complex molecules targeting neurological and psychiatric disorders.[9]

-

Neurotransmitter Research: Its ability to potentially modulate GABAergic systems makes it useful for studying the mechanisms of inhibitory neurotransmission and conditions like epilepsy.[1]

-

Biochemical Assays: It can be used in assays to screen for and characterize novel ligands of GABA receptors and to investigate their pharmacological profiles.[1]

-

Enzyme Inhibition Studies: The structural features of this compound make it a candidate for studies on enzyme inhibition.[1]

Safety and Handling

Based on data for the racemic mixture, 3-Amino-3-(3-fluorophenyl)propanoic acid is classified as harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[2][3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.[3] For storage, it is recommended to keep the compound in a cool (0-8 °C), dark, and dry place under an inert atmosphere.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS Number: 723284-79-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in pharmaceutical research and medicinal chemistry. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis and analysis, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white solid. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 723284-79-5 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [2] |

| Molecular Weight | 183.18 g/mol | [2] |

| IUPAC Name | (3S)-3-amino-3-(3-fluorophenyl)propanoic acid | |

| Synonyms | (S)-3-Fluoro-β-phenylalanine, L-β-Phe(3-F)-OH | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in 0.5 N NaOH | [1] |

| Optical Rotation | [α]D²⁰ = -17 ± 2º (c=1 in 0.5 N NaOH) | [1] |

| Storage Conditions | 0-8°C | [1] |

Experimental Protocols

Enantioselective Synthesis

Workflow for the Enantioselective Synthesis:

Figure 1: General workflow for the synthesis of this compound.

Step 1: Synthesis of Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid

This procedure is adapted from the general one-pot synthesis of 3-amino-3-arylpropionic acids.

-

Materials:

-

3-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

-

Procedure:

-

To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).

-

Add ethanol as the solvent.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield racemic 3-amino-3-(3-fluorophenyl)propanoic acid.

-

Step 2: Enzymatic Resolution

This step utilizes a lipase to selectively hydrolyze one enantiomer of the corresponding ester, allowing for the separation of the desired (S)-enantiomer.

-

Materials:

-

Racemic 3-Amino-3-(3-fluorophenyl)propanoic acid

-

Thionyl chloride

-

Methanol

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., toluene)

-

-

Procedure:

-

Esterification: Convert the racemic amino acid to its methyl ester by reacting with thionyl chloride in methanol.

-

Enzymatic Hydrolysis:

-

Suspend the racemic methyl ester in a biphasic system of an organic solvent (e.g., toluene) and phosphate buffer (pH 7.0).

-

Add the immobilized lipase to the mixture.

-

Stir the reaction at a controlled temperature (e.g., 30-40°C).

-

The lipase will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester largely unreacted.

-

-

Separation:

-

Monitor the reaction progress using chiral HPLC.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the aqueous and organic layers. The aqueous layer will contain the sodium salt of the (R)-acid.

-

The organic layer will contain the desired (S)-ester.

-

-

Hydrolysis of (S)-ester:

-

Isolate the (S)-ester from the organic layer.

-

Hydrolyze the (S)-ester to the (S)-acid using standard aqueous acid or base conditions.

-

Purify the final product by recrystallization.

-

-

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC) for Chiral Purity

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T).

-

Mobile Phase: A mixture of methanol, water, and an acidic modifier (e.g., formic acid or acetic acid). The exact ratio should be optimized for baseline separation of the enantiomers. A typical starting point could be 80:20 (v/v) Methanol:Water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) with a small amount of NaOD to aid solubility, or DMSO-d₆.

-

¹H NMR (Expected Resonances):

-

Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm.

-

A multiplet for the proton at the chiral center (CH-NH₂) around δ 4.0-4.5 ppm.

-

A multiplet for the CH₂ protons adjacent to the carboxylic acid group around δ 2.5-3.0 ppm.

-

-

¹³C NMR (Expected Resonances):

-

A resonance for the carboxylic carbon around δ 175-180 ppm.

-

Aromatic carbon resonances between δ 110-165 ppm, showing C-F coupling.

-

A resonance for the chiral carbon (CH-NH₂) around δ 50-55 ppm.

-

A resonance for the CH₂ carbon around δ 40-45 ppm.

-

-

¹⁹F NMR: A single resonance for the fluorine atom on the phenyl ring.

Biological Activity and Potential Mechanisms of Action

This compound is primarily utilized in research focused on neurological disorders.[1] Its structural similarity to neurotransmitters suggests potential interactions with receptors in the central nervous system. While specific studies on this compound are limited, its role as a β-amino acid and a fluorinated analogue of phenylalanine provides a basis for postulating its potential biological targets.

Potential Interaction with Neurotransmitter Systems

β-amino acids are known to interact with various neurotransmitter systems, including the GABAergic and glutamatergic systems.

-

GABAergic System: Some β-amino acids can act as agonists or antagonists at GABA receptors, particularly GABA-B receptors. The conformationally flexible nature of β-amino acids allows them to adopt structures that can mimic GABA.

-

Glutamatergic System: As an amino acid, it may also interact with glutamate receptors, which are the main excitatory neurotransmitter receptors in the brain.

The fluorine substitution on the phenyl ring can significantly influence the compound's binding affinity and selectivity for these receptors compared to its non-fluorinated counterpart.

Postulated Signaling Pathway Involvement

Given its potential interaction with GABA-B or glutamate receptors, this compound could modulate downstream signaling cascades.

Postulated GABA-B Receptor Signaling Pathway:

Figure 2: Postulated presynaptic GABA-B receptor signaling modulation.

Postulated Metabotropic Glutamate Receptor (mGluR) Signaling Pathway:

Figure 3: Postulated postsynaptic mGluR signaling modulation.

Disclaimer: The signaling pathways depicted are hypothetical and based on the known pharmacology of related β-amino acids. Further experimental validation is required to confirm the specific interactions and effects of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a chiral building block in the synthesis of more complex molecules for drug discovery.[1] Its utility stems from:

-

Introduction of a Chiral Center: The defined stereochemistry at the β-position is crucial for specific interactions with biological targets.

-

Fluorine Substitution: The 3-fluoro-phenyl moiety can be used to probe structure-activity relationships, improve metabolic stability, and enhance binding affinity through favorable interactions such as hydrogen bonding or dipole-dipole interactions.

-

Scaffold for Peptidomimetics: β-amino acids are used to create peptidomimetics with altered secondary structures and increased resistance to enzymatic degradation compared to natural peptides.

It is a valuable tool for researchers developing novel therapeutics for neurological conditions such as epilepsy, neuropathic pain, and anxiety, where modulation of GABAergic or glutamatergic signaling is a key therapeutic strategy.[1]

Conclusion

This compound is a specialized chemical entity with significant potential in the field of medicinal chemistry. While detailed pharmacological studies on this specific molecule are not extensively published, its structural characteristics and the established roles of related compounds provide a strong rationale for its use in the development of novel drugs targeting the central nervous system. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers working with this compound. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its structural similarity to endogenous neurotransmitters, combined with the unique physicochemical properties imparted by the fluorine atom, makes it a valuable building block for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical methods, and potential biological applications of this compound.

Physicochemical Properties

This compound is a white crystalline solid. The incorporation of a fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, which can enhance its pharmacokinetic and pharmacodynamic profile in drug candidates.

| Property | Value | Reference |

| Molecular Weight | 183.18 g/mol | [1][2] |

| Molecular Formula | C₉H₁₀FNO₂ | [1][2] |

| CAS Number | 723284-79-5 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = -17 ± 2º (c=1 in 0.5 N NaOH) | [1] |

| Melting Point | 210-212°C | |

| Boiling Point | 305.7°C at 760 mmHg | |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often involving asymmetric synthesis to obtain the desired enantiomer. A common approach involves the use of a chiral auxiliary or an enzymatic resolution step.

General Synthetic Workflow

A representative synthetic approach is outlined below. This workflow is a generalized representation based on common organic synthesis techniques for similar β-amino acids.

Experimental Protocol: Synthesis (Exemplary)

The following is a representative protocol adapted from the synthesis of similar β-amino acids.

-

Condensation: 3-Fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) are condensed in the presence of a suitable chiral auxiliary (e.g., a chiral amine) and a catalyst (e.g., piperidine) in an appropriate solvent (e.g., ethanol). The reaction mixture is heated to reflux for several hours.

-

Asymmetric Reduction: The resulting intermediate is then subjected to an asymmetric reduction. This can be achieved using a chiral reducing agent (e.g., a borane complex with a chiral ligand) to stereoselectively reduce the double bond and introduce the desired stereochemistry at the C3 position.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of this compound.

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically used.[3]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly employed. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution.[3]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Expected Outcome: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee) of the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ≈ 7.0-7.4 (m, 4H, Ar-H), 4.2 (t, 1H, CH-NH₂), 2.5-2.7 (m, 2H, CH₂-COOH), NH₂ and COOH protons will be broad signals.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ≈ 173 (C=O), 162 (d, J=243 Hz, C-F), 145 (d, J=7 Hz, C-Ar), 130 (d, J=8 Hz, C-Ar), 123 (C-Ar), 114 (d, J=21 Hz, C-Ar), 113 (d, J=22 Hz, C-Ar), 49 (CH-NH₂), 40 (CH₂-COOH).

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and experimental conditions.

Biological Activity and Potential Applications

This compound is primarily investigated for its potential to modulate neurotransmitter systems in the CNS.[1] Its structural resemblance to γ-aminobutyric acid (GABA) and glutamate suggests potential interactions with their respective receptors.

Potential Mechanism of Action: GABA Receptor Modulation

As a GABA analogue, this compound may act as an agonist or antagonist at GABA receptors, thereby influencing inhibitory neurotransmission. The GABAergic system is a key target for drugs treating anxiety, epilepsy, and other neurological disorders.

Drug Development Applications

The primary application of this compound is as a scaffold in drug discovery.[1] Its incorporation into larger molecules can:

-

Enhance CNS Penetration: The lipophilicity of the fluorophenyl group can facilitate crossing the blood-brain barrier.

-

Improve Metabolic Stability: The carbon-fluorine bond is very stable, which can prevent metabolic degradation at that position.

-

Modulate Receptor Binding: The electronic effects of fluorine can alter the binding affinity and selectivity of the parent molecule for its biological target.

It is a valuable building block for creating libraries of compounds to be screened for activity against various neurological and psychiatric disorders.[1]

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutics. Its unique combination of a chiral amino acid scaffold and a fluorinated aromatic ring provides medicinal chemists with a valuable tool to modulate the properties of drug candidates targeting the central nervous system. Further research into its specific biological targets and mechanisms of action will undoubtedly open new avenues for the treatment of a range of neurological disorders.

References

Spectroscopic Profile of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, a key building block in pharmaceutical research and development. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data based on established computational models, alongside typical experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the characterization and analysis of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₀FNO₂

-

Molecular Weight: 183.18 g/mol [1]

-

CAS Number: 117391-51-2[1]

-

Physical State: Solid

-

Melting Point: 210-212°C

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are generated using computational algorithms and provide expected values for spectral features.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.55 | m | 1H | Ar-H |

| 7.15 - 7.30 | m | 3H | Ar-H |

| 4.55 | t | 1H | CH-NH₂ |

| 2.80 | d | 2H | CH₂-COOH |

Note: The chemical shifts of the amine (NH₂) and carboxylic acid (OH) protons are highly dependent on the solvent and pH and are often not observed in D₂O due to deuterium exchange.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| 175.5 | C=O |

| 163.0 (d, J ≈ 245 Hz) | C-F |

| 142.0 | Ar-C |

| 131.5 | Ar-CH |

| 125.0 | Ar-CH |

| 116.0 (d, J ≈ 21 Hz) | Ar-CH |

| 114.5 (d, J ≈ 22 Hz) | Ar-CH |

| 52.0 | CH-NH₂ |

| 40.0 | CH₂-COOH |

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3200 - 3000 | Medium | N-H stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| 1725 - 1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | Medium | N-H bend (Amine) |

| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| 1250 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS) Data

Based on publicly available GC-MS data, the following major peaks are observed[1]:

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 124 | Fragment |

| 122 | Fragment |

Expected Fragmentation Pattern: In Electrospray Ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 184. Common fragmentation pathways would involve the loss of the carboxylic acid group (CO₂H, 45 Da) and cleavage of the bond between the chiral carbon and the phenyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound (5-10 mg)

-

Deuterium oxide (D₂O) or DMSO-d₆ (0.6 - 0.7 mL)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of D₂O in a small vial.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.

-

For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place 1-2 mg of the sample and 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure to the die to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound

-

Methanol or acetonitrile (HPLC grade)

-

Formic acid

-

Mass Spectrometer (e.g., LC-MS with ESI source)

Procedure (LC-MS with ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Data Acquisition:

-

Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is an amino acid derivative utilized in the synthesis of bioactive molecules, particularly in the development of drugs targeting neurological disorders.[1] Its fluorophenyl group can enhance biological activity, making it a compound of interest for medicinal chemists and drug developers.[1] Understanding the solubility of this compound in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and conducting biochemical assays.[1][2][3]

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate comparative analysis and experimental planning, the following table provides an illustrative structure for presenting such data once determined.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values.

| Organic Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (mg/mL) at 25°C |

| Methanol | CH₃OH | 5.1 | [Data to be determined] |

| Ethanol | C₂H₅OH | 4.3 | [Data to be determined] |

| Isopropanol | C₃H₈O | 3.9 | [Data to be determined] |

| Acetone | C₃H₆O | 5.1 | [Data to be determined] |

| Acetonitrile | C₂H₃N | 5.8 | [Data to be determined] |

| Dichloromethane | CH₂Cl₂ | 3.1 | [Data to be determined] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | [Data to be determined] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | [Data to be determined] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | [Data to be determined] |

Experimental Protocols for Solubility Determination

The solubility of a compound like this compound can be determined using several established methods. The choice of method often depends on the required accuracy, throughput, and the amount of substance available.

The shake-flask method is a widely used technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4][5] The presence of undissolved solid confirms that a saturated solution has been achieved.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[4] It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.[6]

-

Quantification: Analyze the concentration of the solute in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

A miniaturized version of this method can be employed when the amount of the drug is limited.[6]

The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.[7]

Protocol:

-

Saturation: Prepare a saturated solution of this compound in the desired organic solvent as described in the shake-flask method.

-

Aliquoting: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume of the aliquot.

For rapid screening of solubility in multiple solvents, various HTS methods can be employed.

-

Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[3] A laser beam is passed through the sample, and the amount of scattered light is proportional to the concentration of suspended particles, allowing for the determination of the point of saturation.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers and drug development professionals with the necessary experimental protocols and a framework for systematically determining and presenting this critical physicochemical property. The application of standardized methods such as the shake-flask and gravimetric techniques will ensure the generation of reliable and reproducible solubility data, which is essential for advancing the development of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Unraveling the Molecular Interactions of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a synthetic amino acid derivative with potential applications in neuroscience research and drug development for neurological disorders.[1] While specific quantitative data on its mechanism of action are not extensively available in publicly accessible literature, its structural similarity to known modulators of the γ-aminobutyric acid (GABA) system suggests a likely interaction with GABAB receptors. This technical guide consolidates the current understanding of its hypothesized mechanism of action, drawing parallels from structurally related compounds and outlining the experimental approaches required for its full characterization.

Introduction

This compound is a non-natural β-amino acid that has garnered interest within the scientific community for its potential to modulate neurotransmitter systems.[1][2] The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity for biological targets. This guide provides an in-depth exploration of the putative mechanism of action of this compound, focusing on its expected interaction with the GABAB receptor.

Hypothesized Mechanism of Action: GABAB Receptor Modulation

Based on structure-activity relationships of similar compounds, this compound is postulated to act as a modulator of the GABAB receptor. A structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been demonstrated to be a weak antagonist at GABAB receptors.

The GABAB Receptor Signaling Cascade

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Its activation initiates a signaling cascade with two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential.

Quantitative Data Summary

As of the date of this publication, specific quantitative data regarding the binding affinity (Ki, IC50) or functional potency (EC50, pA2) of this compound at the GABAB receptor have not been reported in the peer-reviewed scientific literature. The following tables are presented as a template for the types of data that would be generated through the experimental protocols outlined in the subsequent sections.

Table 1: Hypothetical Binding Affinity of this compound at Human GABAB Receptors

| Radioligand | Test Compound | Ki (nM) | Assay Type |

| [3H]-GABA | This compound | Data not available | Radioligand Binding |

| [3H]-Baclofen | This compound | Data not available | Radioligand Binding |

| [3H]-CGP54626 | This compound | Data not available | Radioligand Binding |

Table 2: Hypothetical Functional Activity of this compound at Human GABAB Receptors

| Assay Type | Parameter | Value |

| [35S]GTPγS Binding | EC50 (nM) / pA2 | Data not available |

| cAMP Accumulation | IC50 (nM) / pA2 | Data not available |

| GIRK Channel Activation | EC50 (nM) / pA2 | Data not available |

Experimental Protocols

To elucidate the precise mechanism of action and quantitative pharmacological parameters of this compound, the following standard experimental protocols are recommended.

GABAB Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the GABAB receptor.

Functional Assay: cAMP Measurement

This assay determines the functional effect of the test compound on adenylyl cyclase activity.

Functional Assay: Electrophysiology (GIRK Channel Activity)

This protocol measures the effect of the test compound on GIRK channel currents in cells expressing GABAB receptors.

Conclusion

This compound represents a molecule of significant interest for the development of novel therapeutics for neurological disorders. While direct experimental evidence for its mechanism of action is currently limited, its structural characteristics strongly point towards modulation of the GABAB receptor. The experimental workflows detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this compound. Future studies employing these methodologies are crucial to definitively establish its molecular target(s), potency, and efficacy, thereby paving the way for its potential clinical development.

References

The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the multifaceted roles of fluorine in medicinal chemistry. It details the core principles of how fluorination impacts molecular properties, presents quantitative data for comparative analysis, provides key experimental protocols for assessing these changes, and visualizes the intricate interplay of fluorinated molecules with biological systems.

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, profoundly influencing their biological activity and pharmacokinetic profiles.[1] The introduction of fluorine atoms into a lead compound can dramatically alter its biological behavior, largely attributed to fluorine's unique properties: its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][3] These characteristics collectively influence a molecule's potency, metabolic stability, membrane permeability, and binding affinity to its target.[1][2][4]

One of the most significant benefits of fluorination is the enhancement of metabolic stability.[1] The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[1][2] By strategically placing fluorine atoms at metabolically labile positions, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and reduced dosing frequency.[1][4]

Fluorination also plays a crucial role in modulating a molecule's physicochemical properties.[1] The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and ability to permeate cell membranes.[1][2] Furthermore, the introduction of fluorine can influence the conformation of a molecule, sometimes locking it into a bioactive conformation that enhances its binding affinity to the target protein.[4][5]

The impact of fluorination on binding affinity is a complex interplay of various factors.[1] Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[1][6] The substitution of hydrogen with fluorine can also displace water molecules from a binding site, leading to a favorable entropic contribution to binding.[1][6]

Quantitative Impact of Fluorination: Comparative Data

To provide a clearer understanding of the tangible effects of fluorination, the following tables summarize key quantitative data from various studies. These tables allow for a direct comparison of fluorinated molecules with their non-fluorinated counterparts across different biological targets and parameters.

Table 1: Enhancement of Metabolic Stability

| Compound Pair | Modification | Key Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement |

| Ezetimibe Analog | Fluorination of aromatic ring | In vitro activity | - | - | 50-fold[7] |

| Melphalan vs. Melphalan flufenamide | p-fluoro substitution | Pharmacological activity | - | - | 10-fold[8] |

| Gefitinib Analogs | 2-fluoro vs. 6-fluoro substitution | Bioavailability | - | Improved | -[9] |

Table 2: Modulation of Binding Affinity

| Compound Pair | Target | Key Parameter | Non-Fluorinated Value | Fluorinated Value | Fold Improvement |

| Quinolone Analogs | DNA Gyrase | Gyrase-complex binding | - | - | 2-17 fold[2] |

| Thrombin Inhibitors | Thrombin | Binding Affinity | - | - | 6-fold[10] |

| Menin-MLL Inhibitors | Menin | Inhibitory Activity | - | Considerably improved | -[11] |

Table 3: Alteration of Lipophilicity (logP)

| Compound Class | Observation | Reference |

| Fluoro-arenes | Generally more lipophilic | [3] |

| Aliphatic Fluorination | Can decrease lipophilicity | [7][8] |

| 2-(Thiofluoroalkyl)pyridines | Context-dependent impact on lipophilicity | [12] |

Table 4: Modification of Acidity (pKa)

| Compound Class | Effect of Fluorination | Key Observation | Reference |

| Amine-containing drugs | Lowers basicity of neighboring heteroatoms | Can improve bioavailability | [2][4] |

| General observation | Inductive effects increase acidity | Can adjust pKa value | [5][7] |

Visualizing Fluorine's Influence

The following diagrams illustrate the mechanisms and workflows related to the application of fluorine in drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a fluorine atom on the phenyl ring, imparts unique pharmacological properties. This technical guide provides a comprehensive overview of the stereochemistry of the (S)-enantiomer, detailing its synthesis, chiral resolution, and spectroscopic characterization. Furthermore, it elucidates its presumed mechanism of action as a GABAB receptor agonist and outlines the corresponding signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the GABAergic system.

Physicochemical Properties and Stereochemistry

This compound is a white crystalline solid. The stereocenter at the C3 position dictates the molecule's three-dimensional arrangement and its biological activity. The (S)-configuration is crucial for its interaction with its biological targets.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 183.18 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 723284-79-5 | --INVALID-LINK--[1] |

| Appearance | White powder | --INVALID-LINK--[1] |

| Optical Rotation [α]D²⁰ | -17 ± 2º (c=1 in 0.5 N NaOH) | --INVALID-LINK-- |

Synthesis and Chiral Resolution

The synthesis of this compound typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution to isolate the desired (S)-enantiomer.

Synthesis of Racemic 3-Amino-3-(3-fluorophenyl)propanoic Acid

A common method for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.

Experimental Protocol (Adapted from the synthesis of 3-amino-3-phenylpropanoic acid):

-

A mixture of 3-fluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol is heated under reflux.

-

The reaction mixture is stirred for several hours to allow for the condensation and subsequent decarboxylation to form the racemic β-amino acid.

-

Upon cooling, the crude product precipitates from the solution.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield racemic 3-amino-3-(3-fluorophenyl)propanoic acid.

References

Methodological & Application

Synthesis Protocol for (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust chemoenzymatic protocol for the enantioselective synthesis of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through a two-step process commencing with the one-pot synthesis of the racemic β-amino acid, followed by an efficient enzymatic kinetic resolution of its corresponding ester. This method provides a reliable pathway to obtaining the desired (S)-enantiomer with high optical purity.

Introduction

This compound is a non-proteinogenic β-amino acid that has garnered significant interest in drug discovery and development. Its unique structural features, including the fluorine substituent on the phenyl ring, can impart favorable pharmacological properties to parent molecules, such as enhanced metabolic stability and binding affinity to biological targets. This application note provides a detailed experimental protocol for its synthesis, tailored for researchers in organic synthesis and drug development.

Overall Synthesis Workflow

The synthesis proceeds in two main stages:

-

Racemic Synthesis: A one-pot reaction of 3-fluorobenzaldehyde, malonic acid, and ammonium acetate yields racemic 3-amino-3-(3-fluorophenyl)propanoic acid.

-

Enzymatic Kinetic Resolution: The racemic acid is first converted to its ethyl ester. Subsequently, enzymatic kinetic resolution using Candida antarctica lipase A (CAL-A) selectively acylates the (S)-enantiomer, allowing for the separation of the two enantiomers. The acylated (S)-enantiomer is then deacylated to afford the target compound.

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Racemic (±)-3-Amino-3-(3-fluorophenyl)propanoic Acid

This procedure is adapted from a general one-pot synthesis of 3-amino-3-arylpropionic acids.

Materials:

-

3-Fluorobenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask, add 3-fluorobenzaldehyde (10.0 g, 80.6 mmol), malonic acid (8.38 g, 80.6 mmol), and ammonium acetate (12.4 g, 161.2 mmol).

-

Add 100 mL of ethanol to the flask.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

A white precipitate of the racemic amino acid should form. If precipitation is slow, the flask can be cooled in an ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to yield racemic (±)-3-amino-3-(3-fluorophenyl)propanoic acid.

Table 1: Quantitative Data for Racemic Synthesis

| Parameter | Value |

| Starting Material | 3-Fluorobenzaldehyde (10.0 g) |

| Expected Product | (±)-3-Amino-3-(3-fluorophenyl)propanoic acid |

| Molecular Weight | 183.18 g/mol |

| Theoretical Yield | 14.76 g |

| Typical Yield | 65-75% |

| Appearance | White to off-white solid |

Stage 2: Enzymatic Kinetic Resolution

This stage involves the esterification of the racemic amino acid followed by enzymatic resolution.

Materials:

-

Racemic (±)-3-Amino-3-(3-fluorophenyl)propanoic acid

-

Absolute Ethanol

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend the racemic amino acid (10.0 g, 54.6 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (4.8 mL, 65.5 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl ester hydrochloride salt.

-

The crude product can be used directly in the next step or purified further.

This procedure is based on the known selectivity of Candida antarctica lipase A for the (S)-enantiomer of β-amino esters.

Materials:

-

(±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

-

Candida antarctica lipase A (CAL-A), immobilized

-

Anhydrous acyl donor (e.g., ethyl butyrate or vinyl acetate)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)

-

Molecular sieves (4 Å)

-

Orbital shaker or magnetic stirrer

-

Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

-

To a dry 500 mL Erlenmeyer flask, add the crude racemic ethyl ester hydrochloride (10.0 g, approx. 40.7 mmol) and 200 mL of anhydrous tert-butyl methyl ether.

-

Add anhydrous sodium carbonate (to neutralize the HCl salt) and stir for 30 minutes. Filter to remove the solids.

-

To the filtrate, add the acyl donor (e.g., ethyl butyrate, 1.1 equivalents).

-

Add immobilized CAL-A (typically 10-20% by weight of the substrate).

-

Add activated molecular sieves to maintain anhydrous conditions.

-

Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This indicates that the (S)-enantiomer has been selectively acylated.

-

Once 50% conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the (S)-N-acylated ethyl ester and the unreacted (R)-ethyl ester.

-

The mixture of the (S)-N-acylated ester and the (R)-ester can be separated by column chromatography on silica gel.

-

The collected fraction of the (S)-N-acylated ethyl ester is then subjected to hydrolysis.

-

Acidic Hydrolysis: Dissolve the (S)-N-acylated ester in a mixture of 6 M HCl and dioxane (1:1) and reflux for 4-6 hours.

-

After hydrolysis, cool the mixture and extract with an organic solvent to remove the fatty acid byproduct.

-

Adjust the pH of the aqueous layer to neutral (pH 7) with a base (e.g., NaOH) to precipitate the this compound.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Table 2: Representative Data for Enzymatic Resolution

| Parameter | Value |

| Enzyme | Candida antarctica Lipase A (immobilized) |

| Substrate | (±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate |

| Acyl Donor | Ethyl butyrate |

| Solvent | tert-Butyl methyl ether |

| Temperature | 40 °C |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of (S)-product | >98% |

| Enantiomeric Excess (ee) of unreacted (R)-ester | >98% |

| Typical Isolated Yield of (S)-acid | 40-45% (based on racemic starting material) |

Concluding Remarks

The chemoenzymatic approach described provides a reliable and scalable method for the synthesis of enantiomerically pure this compound. The one-pot synthesis of the racemic precursor is efficient, and the enzymatic resolution offers high enantioselectivity under mild reaction conditions. This protocol is well-suited for laboratory-scale synthesis and has the potential for process optimization for larger-scale production in industrial settings. Careful monitoring of the enzymatic resolution step by chiral HPLC is crucial for achieving high enantiomeric purity of the final product.

Application Note & Protocol: Laboratory Preparation of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry and drug development.[1] Its structural features, particularly the presence of a fluorine atom, can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules incorporating this moiety. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, commencing with the preparation of the racemic mixture, followed by enzymatic resolution to isolate the desired (S)-enantiomer.

Overall Synthesis Workflow:

The synthesis is a three-stage process:

-

Synthesis of Racemic 3-Amino-3-(3-fluorophenyl)propanoic Acid: A one-pot condensation reaction.

-

Esterification of the Racemic Acid: Conversion to the corresponding methyl ester to facilitate enzymatic resolution.

-

Enzymatic Kinetic Resolution and Hydrolysis: Selective acylation of the (R)-enantiomer by a lipase, allowing for the separation of the (S)-enantiomer, followed by hydrolysis to the final product.

References

Application Notes and Protocols for the Use of (S)-3-Amino-3-(3-fluorophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-natural, fluorinated β-amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can significantly influence their conformational stability, resistance to enzymatic degradation, and binding affinity to biological targets. The presence of the fluorine atom on the phenyl ring can alter the electronic properties of the side chain, potentially leading to enhanced biological activity and improved pharmacokinetic profiles of the resulting peptides.

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-(S)-3-Amino-3-(3-fluorophenyl)propanoic acid into peptides using standard Fmoc/tBu solid-phase synthesis strategies. Detailed protocols for resin preparation, coupling, deprotection, and cleavage are presented, along with a discussion of potential challenges and optimization strategies.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the public domain, the following tables provide representative data for standard coupling reagents and general expectations for SPPS. Coupling efficiencies for β-amino acids, particularly those with bulky or electron-withdrawing substituents, may be slightly lower than for standard α-amino acids and may require extended coupling times or the use of more potent coupling reagents.

Table 1: Common Coupling Reagents for SPPS

| Coupling Reagent | Activating Agent | Typical Coupling Time | Notes |

| HBTU | HOBt | 30 min - 2 h | Widely used, efficient, and reliable for most amino acids. |

| HATU | HOAt | 20 min - 1 h | Highly efficient, particularly for sterically hindered amino acids. |

| PyBOP | HOBt | 30 min - 2 h | Similar to HBTU, good for manual and automated synthesis. |

| DIC/Oxyma | N/A | 1 - 4 h | Cost-effective, low racemization, but can be slower. |